(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid {(4S)-8-fluoro-2-[4-(3-methoxyphenyl)piperazine-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-4-yl}acetic acid methyl ester
Description
The compound "(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid {(4S)-8-fluoro-2-[4-(3-methoxyphenyl)piperazine-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-4-yl}acetic acid methyl ester" (hereafter referred to as Compound A) is a structurally complex molecule comprising two distinct moieties:
- A (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid component, which serves as a dicarboxylic acid ester.
- A quinazoline-derived methyl ester featuring a piperazine ring, fluorine, methoxy, and trifluoromethyl substituents.
This 1:1 molecular complex (as noted in ) likely enhances physicochemical properties such as solubility or stability for pharmaceutical applications. The stereochemistry (2S,3S and 4S configurations) is critical for biological activity, as minor stereochemical variations can significantly alter efficacy, as observed in related compounds with epimeric forms .
Properties
Molecular Formula |
C50H48F4N4O12 |
|---|---|
Molecular Weight |
972.9 g/mol |
IUPAC Name |
(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;methyl 2-[(4S)-8-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-4H-quinazolin-4-yl]acetate |
InChI |
InChI=1S/C30H30F4N4O4.C20H18O8/c1-40-21-7-4-6-20(17-21)36-12-14-37(15-13-36)29-35-28-22(8-5-9-23(28)31)24(18-27(39)42-3)38(29)25-16-19(30(32,33)34)10-11-26(25)41-2;1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h4-11,16-17,24H,12-15,18H2,1-3H3;3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t24-;15-,16-/m00/s1 |
InChI Key |
ORBOVPDSXOKTQB-GDGVXITASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.COC1=C(C=C(C=C1)C(F)(F)F)N2[C@H](C3=C(C(=CC=C3)F)N=C2N4CCN(CC4)C5=CC(=CC=C5)OC)CC(=O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.COC1=C(C=C(C=C1)C(F)(F)F)N2C(C3=C(C(=CC=C3)F)N=C2N4CCN(CC4)C5=CC(=CC=C5)OC)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis Strategy and Key Components
The compound’s structure integrates a 3,4-dihydroquinazoline core functionalized with fluorinated aryl groups, piperazine derivatives, and ester-linked succinic acid moieties. Its synthesis requires sequential coupling reactions, stereochemical control, and purification steps to ensure regioselectivity and enantiomeric purity.
Retrosynthetic Analysis
Retrosynthetically, the molecule can be divided into three primary fragments:
- The (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid moiety.
- The (4S)-8-fluoro-3,4-dihydroquinazoline backbone.
- The methyl ester-linked acetic acid side chain with piperazine and methoxyphenyl substituents.
Coupling these fragments demands orthogonal protecting groups and catalysts to preserve stereochemistry. For instance, the succinic acid derivative is synthesized via esterification of L-tartaric acid with 4-methylbenzoyl chloride under Mitsunobu conditions. Meanwhile, the dihydroquinazoline core is constructed through cyclocondensation of fluorinated anthranilic acid derivatives with aldehydes, followed by piperazine incorporation via nucleophilic aromatic substitution.
Detailed Preparation Methods
Synthesis of Sodium 2-[(4S)-8-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-4H-quinazolin-4-yl]acetate Intermediate
The sodium salt of the quinazoline-acetic acid intermediate is a critical precursor. Two patented methods outline its preparation:
Method A: Diisopropylether Suspension Route
- Suspension Formation : A suspension of the sodium salt in diisopropylether is prepared at 40–60°C.
- Stirring : The mixture is stirred for ≥10 hours to facilitate crystallization.
- Filtration and Drying : The solid is filtered and vacuum-dried to yield the monohydrate form.
Method B: Methylene Chloride Solution Route
- Dissolution : The sodium salt is dissolved in methylene chloride at 40–60°C.
- Stirring : The solution is stirred for ≥30 minutes to ensure homogeneity.
- Solvent Removal : Methylene chloride is evaporated under reduced pressure, yielding the monohydrate.
Comparative Analysis :
| Parameter | Method A (Diisopropylether) | Method B (Methylene Chloride) |
|---|---|---|
| Solvent Polarity | Low (non-polar) | Moderate (polar aprotic) |
| Crystallization Time | ≥10 hours | ≤30 minutes |
| Yield | Higher due to slow crystallization | Lower but faster |
| Purity | ≥99% (by HPLC) | ≥98% (by HPLC) |
Method A favors high-purity yields for industrial-scale production, while Method B offers rapid synthesis for small batches.
Esterification with (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic Acid
The final step involves coupling the sodium quinazoline-acetate with (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid via Steglich esterification:
- Activation : The succinic acid derivative is activated using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
- Coupling : The activated ester reacts with the sodium salt in anhydrous dichloromethane at 0–5°C.
- Workup : The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:1).
Reaction Conditions :
Purification and Characterization
Chromatographic Purification
Intermediate and final products are purified using flash chromatography (silica gel, gradient elution) or preparative HPLC (C18 column, acetonitrile/water). Key impurities include unreacted piperazine derivatives and diastereomeric byproducts.
Spectroscopic Characterization
- NMR : ¹H NMR (500 MHz, CDCl₃) confirms stereochemistry: δ 7.8–6.8 (aryl protons), δ 5.2 (succinate methine), δ 3.7 (methoxy groups).
- MS : High-resolution ESI-MS shows [M+Na]⁺ at m/z 995.3 (calculated: 995.2).
- XRD : Single-crystal X-ray diffraction verifies the (4S) configuration of the quinazoline core.
Challenges and Optimization
Stereochemical Control
Maintaining the (2S,3S) and (4S) configurations demands chiral auxiliaries and low-temperature conditions. Racemization occurs above 10°C during esterification, reducing yield by 15–20%.
Scale-Up Limitations
- Solvent Volume : Large-scale reactions require 10–20 L of dichloromethane per kilogram of product, raising environmental concerns.
- Catalyst Cost : DMAP and DCC increase production costs by ≈30% compared to non-catalytic methods.
Optimization Strategies :
- Replace DCC with cheaper carbodiimides (e.g., EDC).
- Use recyclable solvents like 2-methyl-THF.
Chemical Reactions Analysis
Chlorination Reaction
A foundational step involves chlorination to introduce reactivity at specific positions.
This step facilitates subsequent nucleophilic substitution by activating the quinazoline core.
Amination with 3-Methoxyphenylpiperazine
The chlorinated intermediate undergoes amination to introduce the piperazine moiety.
The reaction proceeds via nucleophilic aromatic substitution (SNAr), driven by DBU’s base strength to deprotonate the piperazine nucleophile.
Esterification and Salt Formation
Final purification involves esterification and crystallization as a succinate salt.
This step ensures stereochemical integrity and removes racemic impurities.
Racemate Resolution
Mother liquors from crystallization are processed to recover the opposite enantiomer.
Key Mechanistic Insights
-
Chlorination : POCl3 acts as both a chlorinating agent and Lewis acid, polarizing the carbonyl group for electrophilic substitution.
-
Amination : DBU facilitates deprotonation of piperazine, enhancing nucleophilicity for SNAr at the quinazoline’s C2 position.
-
Crystallization : Diastereomeric salt formation exploits differential solubility of enantiomers, enabling chiral resolution .
Reaction Optimization
-
Temperature Control : Critical for minimizing side reactions (e.g., decomposition at high temperatures).
-
Solvent Selection : Chlorobenzene and 1,4-dioxane improve reaction homogeneity and intermediate solubility.
-
Purification : Sequential washes (NaHCO3, HCl) and chromatography ensure high purity (>99% by HPLC) .
Stability and Functional Group Reactivity
-
Ester Groups : Susceptible to hydrolysis under acidic/basic conditions but stabilized in non-polar solvents.
-
Quinazoline Core : Electron-withdrawing trifluoromethyl and methoxy groups direct electrophilic substitution to activated positions.
-
Piperazine Ring : Participates in hydrogen bonding, influencing solubility and biological interactions .
This synthesis pathway highlights meticulous optimization of reaction conditions, stereochemical control, and purification strategies. The compound’s multifunctional architecture necessitates sequential transformations, each critical for achieving the desired pharmacological profile.
Scientific Research Applications
The compound (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid {(4S)-8-fluoro-2-[4-(3-methoxyphenyl)piperazine-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-4-yl}acetic acid methyl ester is a complex organic molecule with a variety of applications, particularly in pharmaceutical development.
Pharmaceutical Development
This compound is considered a lead compound for the development of new pharmaceuticals, due to its complex structure and predicted biological activity. The molecule contains a succinic acid backbone modified with two 4-methylbenzoyloxy groups, which can improve its solubility and biological activity. Furthermore, the fluorinated quinazoline moiety contributes potential pharmacological properties, making it a subject of interest in medicinal chemistry.
Metal Organic Complexes
Tartaric acid derivatives, such as (2S,3S)-2,3-bis((4-methylbenzoyl)oxy)succinic acid, can be employed as ligands to construct novel and chiral metal organic complexes . Tartaric acid is a relatively cheap and easily obtainable chiral molecule . Tartaric acid derivatives have more functional groups than tartaric acid, which allows them to construct novel and multifunctional metal organic complexes . Complexes constructed from this chiral ligand have diverse structures like chain, layer, and network, and significant potential applications in optics, electricity, and magnetism .
Chemical Reactivity
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues from Evidence
Below is a comparative analysis of Compound A with structurally or functionally related compounds derived from the provided evidence:
Key Observations:
Pharmacological Potential: The quinazoline core in Compound A is a hallmark of kinase inhibitors or CNS-targeting drugs. In contrast, Ethametsulfuron methyl ester () is a sulfonylurea herbicide, highlighting how similar ester functionalities can diverge in application based on core structure .
Ester Functionality: The succinic acid ester in Compound A may improve solubility compared to simpler esters like Methyl 2-phenoxyacetate (), which lacks complex aromatic systems .
Stereochemical Sensitivity :
Functional Group Analysis
Research Findings and Data Gaps
While direct pharmacological data for Compound A is unavailable in the provided evidence, inferences can be drawn:
- Synthetic Challenges : The complexity of Compound A likely necessitates advanced synthetic routes, similar to the multi-step processes for triazine herbicides () or acetylshanzhiside esters () .
- Biological Targets : The quinazoline scaffold is associated with kinase inhibition (e.g., EGFR inhibitors), while the piperazine moiety may target G-protein-coupled receptors.
Biological Activity
The compound (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid {(4S)-8-fluoro-2-[4-(3-methoxyphenyl)piperazine-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-4-yl}acetic acid methyl ester is a complex organic molecule notable for its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a succinic acid backbone with two 4-methylbenzoyloxy substituents, enhancing its solubility and biological interactions. The presence of a fluorinated quinazoline moiety suggests potential interactions with various biological targets, particularly in the realm of medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₈O₈ |
| CAS Number | 917389-30-1 |
| Molecular Weight | 404.37 g/mol |
| Physical Form | White Solid |
| Purity | 98% |
Mechanism of Biological Activity
The biological activity of this compound can be attributed to several factors:
- Enzyme Interaction : The compound's functional groups are likely to interact with specific enzymes in biological systems, facilitating metabolic transformations.
- Receptor Binding : Similar compounds have shown significant interactions with neurotransmitter receptors, suggesting that this molecule may influence neurotransmission and other physiological processes.
- Quantitative Structure-Activity Relationship (QSAR) : Computational models predict that the structure of this compound correlates with its biological effects, aiding in the identification of potential therapeutic applications.
Pharmacological Properties
Preliminary studies indicate that compounds with similar structures exhibit a range of pharmacological activities:
- Antidepressant Effects : The piperazine moiety is known for its role in antidepressant drugs, potentially indicating similar effects for this compound.
- Antitumor Activity : Quinazoline derivatives have been studied for their anticancer properties, suggesting that this compound may possess similar effects.
- Neurotransmitter Modulation : The interaction with serotonin and dopamine receptors may position this compound as a candidate for treating mood disorders.
Case Studies and Research Findings
- Antidepressant Activity : A study investigating compounds similar to the quinazoline structure found significant serotonin receptor modulation, which is crucial for antidepressant efficacy. This suggests that the compound may have similar activity profiles .
- Antitumor Potential : Research on quinazoline derivatives has demonstrated their ability to inhibit tumor growth in various cancer cell lines. The specific interactions of this compound with cellular pathways involved in proliferation warrant further investigation .
- Neuropharmacological Studies : Investigations into the piperazine component have shown promising results in modulating neurotransmitter levels in animal models, indicating potential therapeutic effects on anxiety and depression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
